4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Description
Properties
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHAKOQLUMPGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in herbicidal applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom and a trifluoroethoxy group attached to a benzaldehyde moiety, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound involves the introduction of the trifluoroethoxy group onto a brominated benzaldehyde. This process typically utilizes electrophilic aromatic substitution reactions or nucleophilic substitutions involving trifluoroethanol derivatives.
Herbicidal Activity
Research indicates that this compound exhibits significant herbicidal properties. It has been shown to inhibit the growth of various plant species by interfering with their metabolic pathways. The compound's activity is particularly noted against certain weeds that are resistant to conventional herbicides.
| Compound | Target Species | Activity | Mechanism |
|---|---|---|---|
| This compound | Various weeds | Herbicidal | Inhibition of metabolic pathways |
Antimicrobial Activity
In addition to herbicidal effects, there is emerging evidence that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 12 | 100 |
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in plant metabolism or bacterial growth.
- Disruption of Membrane Integrity : It may affect the integrity of microbial cell membranes, leading to cell lysis.
Case Studies
-
Case Study on Herbicidal Efficacy
A study evaluated the herbicidal efficacy of this compound on common agricultural weeds. Results indicated a significant reduction in biomass and seed germination rates at concentrations above 50 mg/L."The application of this compound resulted in over 80% inhibition of weed growth within two weeks post-treatment."
-
Antimicrobial Screening
Another investigation assessed the antimicrobial activity against various pathogens. The compound was particularly effective against Gram-positive bacteria."The findings suggest that this compound could serve as a lead for developing new antimicrobial agents."
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
(a) 2-Bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 1824074-32-9)
- Structure : Bromine at position 2, trifluoroethoxy at position 3.
- Purity: 95% .
- Applications : Used in ligand synthesis for transition-metal catalysis .
(b) 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 923281-72-5)
Substituent Type Variations
(a) 4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS: 861928-27-0)
- Structure : Trifluoromethyl (-CF₃) replaces trifluoroethoxy (-OCH₂CF₃).
- Properties : The stronger electron-withdrawing -CF₃ group increases the aldehyde’s electrophilicity, accelerating condensation reactions. Similarity score: 0.90 vs. target compound .
- Applications : Precursor for antifungal agents .
(b) 4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
Fluoroalkoxy Chain Variations
(a) 3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde
- Structure : Tetrafluoropropoxy (-OCH₂CF₂CF₂H) replaces trifluoroethoxy.
- Properties : The longer fluorinated chain increases lipophilicity, improving blood-brain barrier penetration. Synthesized via Pd-catalyzed C-O coupling .
- Applications : Neuropharmaceutical intermediates .
(b) 2-(Trifluoromethoxy)benzaldehyde (CAS: 94651-33-9)
Table 1: Key Properties of Selected Compounds
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde generally proceeds via two main stages:
- Stage 1: Preparation of a suitable bromo-substituted hydroxybenzaldehyde intermediate (e.g., 4-bromo-2-hydroxybenzaldehyde).
- Stage 2: Introduction of the 2,2,2-trifluoroethoxy group through nucleophilic substitution or etherification of the hydroxy group.
This approach leverages the reactivity of the phenolic hydroxyl group for ether formation with trifluoroethylating agents.
Preparation of 4-Bromo-2-hydroxybenzaldehyde Intermediate
A key precursor to the target compound is 4-bromo-2-hydroxybenzaldehyde. A recent patented method provides a mild, efficient, and scalable synthesis:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| S1 | Formation of complex | React compound 1 (e.g., m-bromophenol) with triethylamine and magnesium chloride in acetonitrile at 20–30°C | Formation of a reactive complex |
| S2 | Formylation | Add paraformaldehyde to the complex; reaction proceeds under mild conditions | Crude 4-bromo-2-hydroxybenzaldehyde obtained |
| S3 | Purification | Treat crude product with ammonia water, filter to isolate compound 2 | Removal of impurities |
| S4 | Final isolation | Dissolve compound 2, add hydrochloric acid, separate layers, concentrate organic phase | Pure 4-bromo-2-hydroxybenzaldehyde with >99% purity |
- Reaction conditions are mild (room temperature to 30°C).
- No complex or harsh post-processing steps are required.
- Suitable for industrial scale-up due to simplicity and high purity yield.
- Economically favorable due to inexpensive reagents and operational ease.
This method achieves high purity (99%) and is advantageous for large-scale production.
Introduction of the 2,2,2-Trifluoroethoxy Group
The conversion of 4-bromo-2-hydroxybenzaldehyde to this compound involves etherification using trifluoroethylating agents. Typical approaches include:
- Nucleophilic substitution: The phenolic hydroxyl group is deprotonated (e.g., with a base like potassium carbonate), then reacted with 2,2,2-trifluoroethyl bromide or trifluoroethyl tosylate.
- Conditions: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, at moderate temperatures (50–80°C) under inert atmosphere to avoid side reactions.
- Purification: After reaction completion, standard aqueous work-up and chromatographic purification yield the target ether.
This step is well-documented in analogous systems, such as the preparation of 4-bromo-2-methoxybenzaldehyde, where the methoxy group is introduced similarly. The trifluoroethoxy group introduction parallels these methods but requires trifluoroethyl electrophiles due to the trifluoromethyl substitution.
Detailed Reaction Conditions and Yields (Representative Example)
| Parameter | Details |
|---|---|
| Starting material | 4-bromo-2-hydroxybenzaldehyde |
| Base | Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) |
| Alkylating agent | 2,2,2-trifluoroethyl bromide or trifluoroethyl tosylate |
| Solvent | DMF or acetonitrile |
| Temperature | 50–80°C |
| Reaction time | 6–12 hours |
| Atmosphere | Nitrogen or argon (inert) |
| Work-up | Aqueous extraction, drying over sodium sulfate |
| Purification | Column chromatography or recrystallization |
| Yield | Typically 70–85% |
Comparative Analysis of Preparation Routes
| Aspect | Preparation of 4-Bromo-2-Hydroxybenzaldehyde | Etherification to this compound |
|---|---|---|
| Starting materials | m-Bromophenol, triethylamine, MgCl2, paraformaldehyde | 4-Bromo-2-hydroxybenzaldehyde, trifluoroethyl halide |
| Reaction type | Complex formation, formylation | Nucleophilic substitution (etherification) |
| Solvent | Acetonitrile (ACN) | DMF or acetonitrile |
| Temperature | 20–30°C | 50–80°C |
| Purification | Filtration, acid-base extraction | Chromatography or recrystallization |
| Yield | High purity >99% | Moderate to high yield (70–85%) |
| Scalability | Industrially suitable | Industrially feasible with proper controls |
Research Findings and Practical Notes
- The formylation step to obtain 4-bromo-2-hydroxybenzaldehyde is critical and benefits from mild conditions to prevent side reactions and degradation.
- The choice of base and solvent in the etherification step significantly affects yield and purity; potassium carbonate in DMF is a common and effective system.
- Maintaining an inert atmosphere during etherification prevents oxidative side reactions.
- Purification by recrystallization is preferred for industrial scale to reduce costs, while chromatography is used in research settings.
- The trifluoroethoxy substituent imparts unique electronic and steric properties, so reaction times and temperatures may require optimization compared to simpler alkoxy analogs.
Summary Table of Preparation Steps
| Step | Reaction | Reagents | Conditions | Product | Yield/Purity |
|---|---|---|---|---|---|
| 1 | Complex formation and formylation | m-Bromophenol, triethylamine, MgCl2, paraformaldehyde | ACN, 20–30°C, 30 min | 4-Bromo-2-hydroxybenzaldehyde (crude) | High purity after work-up (>99%) |
| 2 | Purification | Ammonia water, HCl | Room temperature, filtration, phase separation | Pure 4-bromo-2-hydroxybenzaldehyde | >99% purity |
| 3 | Etherification | 4-Bromo-2-hydroxybenzaldehyde, K2CO3, 2,2,2-trifluoroethyl bromide | DMF, 50–80°C, 6–12 h, inert atmosphere | This compound | 70–85% yield |
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde, and how can reaction conditions be tailored to improve yield?
The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A typical approach involves reacting 4-bromo-2-hydroxybenzaldehyde with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl bromide) under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or acetone enhance reactivity .
- Catalysis : Potassium carbonate or cesium carbonate improves nucleophilic substitution efficiency .
- Temperature : Reflux conditions (80–100°C) are often required for complete conversion .
Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity. Yield optimization may require iterative adjustment of stoichiometry and reaction time .
Q. What safety precautions are critical when handling this compound?
- Toxicity : Limited toxicological data exist, but structural analogs (e.g., brominated aldehydes) are irritants to eyes, skin, and respiratory systems .
- First Aid : Immediate flushing of eyes (10–15 mins water), skin washing with soap, and medical consultation are mandatory .
- Storage : Store in airtight containers at –20°C to prevent decomposition. Use fume hoods and PPE (gloves, goggles) during handling .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., bromo at C4, trifluoroethoxy at C2). Key signals: aldehyde proton (~10 ppm), CF group splitting in F NMR .
- Mass Spectrometry (MS) : EI-MS shows molecular ion peaks at m/z 281 (M) and fragments like [CHBrO] .
- X-ray Crystallography : Resolves steric effects from the trifluoroethoxy group and planarity of the benzaldehyde core .
Advanced Research Questions
Q. How do the electronic effects of bromo and trifluoroethoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Bromo Group : Acts as a directing group for electrophilic substitution and participates in Suzuki-Miyaura couplings (e.g., with arylboronic acids) .
- Trifluoroethoxy Group : Strong electron-withdrawing effect deactivates the aromatic ring, reducing reactivity toward electrophiles but enhancing stability in radical reactions .
- Regioselectivity : The meta-directing nature of the trifluoroethoxy group can be exploited to design regioselective functionalization pathways .
Q. What strategies mitigate competing side reactions during derivatization of this compound?
- Protection of Aldehyde : Use acetal protection (e.g., ethylene glycol) to prevent undesired oxidation or nucleophilic attacks during bromo group modifications .
- Catalyst Tuning : Palladium catalysts with bulky ligands (XPhos, SPhos) suppress β-hydride elimination in cross-coupling steps .
- Temperature Control : Low-temperature (–78°C) lithiation minimizes decomposition of sensitive intermediates .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- DFT Calculations : Simulate transition states to identify favorable reaction pathways (e.g., C–Br bond activation energies in Pd-catalyzed couplings) .
- Molecular Dynamics : Model solvation effects and steric hindrance from the trifluoroethoxy group to optimize solvent-catalyst pairs .
- Hammett Parameters : Quantify substituent effects on reaction rates to design derivatives with tailored reactivity .
Methodological Considerations
- Contradictions in Data : Discrepancies in reported yields (e.g., 70–95%) may arise from solvent purity or catalyst batch variations. Validate protocols with internal controls .
- Biological Applications : While not directly studied, fluorinated analogs are used as probes in F MRI or enzyme inhibitors. Functionalize the aldehyde group for bioconjugation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
